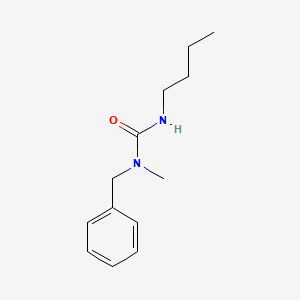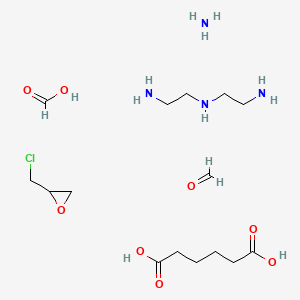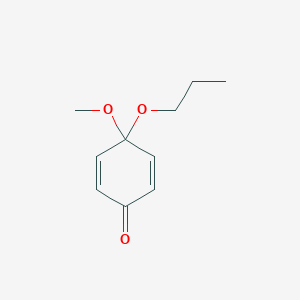
2,2-Dimethyl-1,3-dioxane-4,5,6-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The original synthesis of 2,2-Dimethyl-1,3-dioxane-4,5,6-trione was achieved by Andrew Norman Meldrum in 1908 through a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid . Alternative synthetic routes include:
Condensation of malonic acid with isopropenyl acetate: This reaction is catalyzed by sulfuric acid.
Reaction of carbon suboxide (C3O2) with acetone: This process occurs in the presence of oxalic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve the controlled addition of acetic anhydride to a mixture of acetone, malonic acid, and an acid catalyst . This method ensures high yields and purity of the product.
化学反应分析
2,2-Dimethyl-1,3-dioxane-4,5,6-trione undergoes various chemical reactions, including:
Knoevenagel Condensation: This reaction involves the condensation of aldehydes with this compound, often accelerated in ionic liquids.
Decarboxylation: Upon heating, the compound decomposes to release carbon dioxide and acetone.
Substitution Reactions: The compound can participate in substitution reactions, forming various derivatives.
Common reagents and conditions used in these reactions include sulfuric acid, acetic anhydride, and oxalic acid . Major products formed from these reactions include substituted dioxane derivatives and decarboxylated products .
科学研究应用
2,2-Dimethyl-1,3-dioxane-4,5,6-trione has a wide range of applications in scientific research:
Organic Synthesis: It is widely used for multiple C-C bond formations due to its adequate acidity and steric rigidity.
Heterocycle Synthesis: The compound serves as a valuable starting material for synthesizing heterocycles.
Intermediates in Organic Reactions: It is used as an intermediate in various organic synthesis reactions, including the synthesis of macrocyclic β-keto lactones and 2-substituted indoles.
作用机制
The mechanism of action of 2,2-Dimethyl-1,3-dioxane-4,5,6-trione involves the loss of a hydrogen ion from the methylene group in the ring (carbon 5), creating a double bond between it and one of the adjacent carbons (number 4 or 6), and a negative charge in the corresponding oxygen . The resulting anion is stabilized by resonance, making the compound highly acidic . This high acidity is due to the energy-minimizing conformation structure of the compound, which places the alpha proton’s σ* CH orbital in the proper geometry to align with the π* CO, causing strong destabilization of the C-H bond .
相似化合物的比较
2,2-Dimethyl-1,3-dioxane-4,5,6-trione is unique due to its high acidity and stability. Similar compounds include:
属性
IUPAC Name |
2,2-dimethyl-1,3-dioxane-4,5,6-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O5/c1-6(2)10-4(8)3(7)5(9)11-6/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRRJTYLFQIZFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=O)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20505284 |
Source


|
| Record name | 2,2-Dimethyl-1,3-dioxane-4,5,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75307-61-8 |
Source


|
| Record name | 2,2-Dimethyl-1,3-dioxane-4,5,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20505284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methoxy(phenyl)methyl]-1H-pyrrole](/img/structure/B14454646.png)
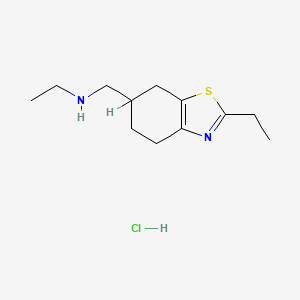
![1,2-Dimethylbenzo[e]pyrene](/img/structure/B14454658.png)

![8-Thiabicyclo[4.3.0]non-3-ene](/img/structure/B14454666.png)
![1-[(Phenylthio)methyl]pyridinium](/img/structure/B14454668.png)
![Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-](/img/structure/B14454683.png)
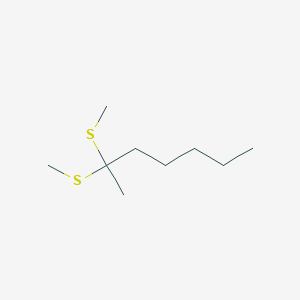

![Diphenylbis[(prop-2-yn-1-yl)oxy]silane](/img/structure/B14454699.png)
